N-Demethylricinine

Beschreibung

Eigenschaften

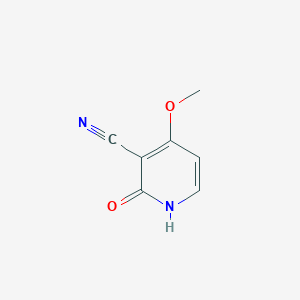

IUPAC Name |

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIDWPSRDMIQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176033 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21642-98-8 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Demethylricinine in Ricinus communis: A Technical Guide on its Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-demethylricinine, a pyridine (B92270) alkaloid structurally related to the better-known ricinine (B1680626), has been identified as a key metabolite in the castor bean plant, Ricinus communis. Its discovery has shed light on the dynamic nature of alkaloid metabolism and transport within the plant, particularly in relation to senescence. This technical guide provides a comprehensive overview of the discovery of this compound, presenting quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its metabolic context. This document is intended to serve as a valuable resource for researchers investigating plant alkaloids, natural product chemistry, and potential applications in drug development.

Introduction

Ricinus communis is a plant of significant economic and toxicological interest. While much attention has been focused on the highly toxic protein ricin and the oil-rich seeds, the plant also produces a variety of nitrogen-containing secondary metabolites, including the pyridine alkaloid ricinine. The discovery of this compound as a metabolic product of ricinine has provided crucial insights into the biochemical pathways governing alkaloid turnover and translocation in plants. This guide delves into the specifics of this compound's discovery and the methodologies used to study it.

Discovery and Metabolic Context

This compound was first identified as a metabolite of ricinine in senescent leaves of Ricinus communis.[1] Research has demonstrated an interconversion between ricinine and this compound, suggesting a physiological role in the translocation of alkaloids during the aging process of the plant.[1][2] In senescing yellow leaves, ricinine is actively demethylated to form this compound.[1] Conversely, in green leaves, this compound can be methylated to form ricinine, indicating its role as a potential precursor.[1] This metabolic interplay highlights a dynamic system of alkaloid synthesis, transport, and degradation that is linked to the developmental stage of the plant tissues.

Biosynthetic and Metabolic Pathway

The biosynthesis of ricinine originates from the pyridine nucleotide cycle.[3] this compound is a direct metabolite of ricinine through the process of N-demethylation. The following diagram illustrates the relationship between these compounds within the broader metabolic context of Ricinus communis.

Quantitative Data

While extensive quantitative data for this compound across all tissues of Ricinus communis is not as readily available as for ricinine, existing studies provide valuable insights into their relative concentrations. The following table summarizes available quantitative data for ricinine, which can serve as a proxy for understanding the metabolic flux towards this compound, particularly in senescent tissues.

| Plant Material | Compound | Concentration | Analytical Method | Reference |

| Senescent (Yellow) Leaves | Ricinine | Trace amounts | Not specified | [4] |

| Senescent (Yellow) Leaves | This compound | Major metabolite of ricinine | TLC, MS, NMR, IR | [1] |

| Green Leaves | Ricinine | Present | TLC | [1] |

| Green Leaves | This compound | Not detected (endogenously) | TLC | [1] |

| Seeds | Ricinine | ~0.2% of seed weight | Not specified | [5] |

| Leaves (dried) | Ricinine | ~1.5 mg/g | Microwave-Assisted Extraction, UPLC | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Ricinus communis. These protocols are synthesized from various studies on ricinine and related alkaloids.

Extraction of this compound from Senescent Leaves

This protocol is adapted from methods described for ricinine extraction, with modifications to optimize for this compound from senescent leaves where it is most abundant.

Materials:

-

Senescent (yellow) leaves of Ricinus communis

-

Methanol

-

Petroleum ether

-

Rotary evaporator

-

Mortar and pestle or blender

-

Filter paper

Procedure:

-

Harvest senescent leaves and air-dry or freeze-dry them to a constant weight.

-

Grind the dried leaf material to a fine powder using a mortar and pestle or a blender.

-

Exhaustively extract the powdered material with acetone at room temperature. This can be done by repeated maceration or Soxhlet extraction.

-

Filter the acetone extract and combine the filtrates.

-

Concentrate the acetone extract under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in a minimal amount of water and then extract with petroleum ether to remove lipids and pigments. Discard the petroleum ether phase.

-

The aqueous phase, containing the alkaloids, is then extracted with boiling methanol.

-

Filter the methanolic extract and concentrate it under reduced pressure to yield the crude alkaloid extract.

Purification by Column and Thin-Layer Chromatography

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel for column chromatography

-

Pre-coated silica gel TLC plates (e.g., PF254)

-

Solvent systems for chromatography (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

-

UV lamp (254 nm)

Column Chromatography (Initial Purification):

-

Prepare a silica gel column packed in a suitable solvent system.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.

Thin-Layer Chromatography (TLC) for Monitoring and Final Purification:

-

Spot the crude extract and column fractions onto a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase (e.g., n-butanol:acetic acid:water).

-

Visualize the separated compounds under a UV lamp. Ricinine and this compound can be detected.[1]

-

For preparative TLC, apply the partially purified extract as a band and, after development, scrape the band corresponding to this compound.

-

Elute the compound from the silica gel with methanol.

Characterization by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of the N-methyl signal (typically around 3.5-4.0 ppm in ricinine) and the presence of other characteristic signals will confirm the structure of this compound.[1]

Mass Spectrometry (MS):

-

Analysis: Obtain the mass spectrum of the purified compound. The molecular ion peak corresponding to the calculated mass of this compound (C₇H₆N₂O₂) will confirm its identity. High-resolution mass spectrometry can provide the exact mass.[1]

Infrared (IR) Spectroscopy:

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound, such as the nitrile (-C≡N) and carbonyl (C=O) groups.[1]

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the isolation and identification of this compound from Ricinus communis.

Conclusion

The discovery of this compound in Ricinus communis has expanded our understanding of alkaloid metabolism in plants. This technical guide provides a foundational resource for researchers by consolidating information on its discovery, presenting available quantitative data, and detailing experimental protocols for its study. Further research into the enzymology of the ricinine/N-demethylricinine interconversion and the precise physiological roles of these compounds may open new avenues for biotechnological applications and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Translocation and Metabolism of Ricinine in the Castor Bean Plant, Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the α-Pyridone Ring of Ricinine in Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-Assisted Extraction of Ricinine from Ricinus communis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Demethylricinine: A Core Pathway in Castor Bean Alkaloid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylricinine holds a pivotal position in the biosynthesis of pyridine (B92270) alkaloids within the castor bean plant (Ricinus communis). As the immediate precursor to the better-known toxic alkaloid ricinine (B1680626), understanding its formation is crucial for applications ranging from metabolic engineering to the development of detection and detoxification strategies. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, summarizing the current state of knowledge, presenting available quantitative data, and offering detailed experimental protocols for further research.

The Central Role of this compound: An Overview of the Pathway

The biosynthesis of this compound is intricately linked to the de novo synthesis of pyridine nucleotides. The pathway originates from primary metabolites and culminates in the formation of the characteristic substituted pyridine ring of ricinine and its demethylated precursor. A critical aspect of this pathway is the dynamic interplay between this compound and ricinine, which involves a methylation-demethylation cycle that varies with the developmental stage and physiological condition of the plant tissue.

In green, photosynthetically active leaves, this compound serves as the direct precursor to ricinine through an N-methylation reaction. Conversely, in senescing yellow leaves, ricinine undergoes N-demethylation to yield this compound, suggesting a role for this interconversion in alkaloid translocation and metabolism during leaf senescence[1].

The proposed biosynthetic pathway leading to this compound and its subsequent conversion to ricinine is illustrated below.

References

N-Demethylricinine: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Demethylricinine, a pyridine (B92270) alkaloid found in the castor bean plant (Ricinus communis), is a molecule of significant interest due to its close structural relationship to the better-known and more abundant alkaloid, ricinine (B1680626). As a demethylated metabolite of ricinine, understanding its physicochemical properties is crucial for research into its potential biological activity, toxicological profile, and for its use as a biomarker for ricin exposure.[1][2] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and visualizes its key metabolic relationship.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, several properties such as boiling point, pKa, and logP are not readily found in the literature and would require experimental determination or computational prediction.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆N₂O₂ | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Melting Point | 276-278 °C | [3] |

| Boiling Point | Not experimentally determined. Prediction required. | N/A |

| Solubility | Soluble in DMSO. | [1] |

| pKa | Not experimentally determined. Prediction required. | N/A |

| logP | Not experimentally determined. Prediction required. | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be readily applied.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent (e.g., water, ethanol, DMSO) can be determined using the shake-flask method, a standard technique for assessing the equilibrium solubility of a compound.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Metabolic Pathway

This compound is a direct metabolite of ricinine in the castor bean plant. This metabolic relationship is a key aspect of its biological context. In senescent leaves of Ricinus communis, ricinine undergoes N-demethylation to form this compound.[2] Conversely, in green leaves, this compound can be methylated to form ricinine, indicating a dynamic interplay between these two alkaloids.[2]

Biological Context and Signaling Pathways

While this compound itself has not been the subject of extensive biological pathway analysis, its structural similarity to ricinine suggests potential areas for investigation. Ricinine is known to be a biomarker for exposure to the highly toxic protein ricin, also from the castor bean.[4] Ricin's primary mechanism of toxicity is the inhibition of protein synthesis by enzymatically cleaving a specific adenine (B156593) residue in the 28S ribosomal RNA.[5][6] This leads to widespread cell death and the clinical symptoms of ricin poisoning.

The cellular response to ricin involves the activation of various stress-activated signaling pathways, which can ultimately lead to apoptosis.[7] Given that this compound is a closely related alkaloid, it is plausible that it could interact with some of the same cellular machinery, although likely with different affinity and potency. However, to date, no specific signaling pathways have been definitively shown to be modulated by this compound. Future research could explore whether this compound can influence ribosome function or trigger stress response pathways in a manner similar to or distinct from ricinine. Such studies would be critical in fully characterizing its biological activity and toxicological potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]

- 4. Ricin | Chemical Emergencies | CDC [cdc.gov]

- 5. Ricin. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Duo: A Technical Guide to the Interconversion of Ricinine and N-Demethylricinine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between two key alkaloids in Ricinus communis (the castor bean plant): ricinine (B1680626) and its precursor, N-demethylricinine. Understanding this dynamic interconversion is crucial for researchers in plant biochemistry, scientists investigating alkaloid metabolism, and professionals in drug development who may utilize these compounds or their metabolic pathways. This document synthesizes key findings on the metabolic fate of these molecules within the plant, detailing the experimental evidence and methodologies that have elucidated this process.

Core Findings: A Tale of Two Leaf Stages

The interconversion of ricinine and this compound is intrinsically linked to the developmental stage of the castor bean leaf, specifically its senescence. Key research has demonstrated that senescent (yellow) leaves and photosynthetically active (green) leaves play distinct and opposing roles in the metabolism of these alkaloids.

In senescent yellow leaves of Ricinus communis, there is a rapid metabolism of exogenously supplied ricinine into this compound.[1] Conversely, green leaves, which do not naturally contain this compound, readily convert exogenously supplied this compound into ricinine.[1] This suggests a fascinating metabolic cycle where this compound acts as the immediate precursor to ricinine in green, photosynthetically active tissues.[1] These processes of N-demethylation in senescing tissues and N-methylation in green tissues may play a role in the translocation of ricinine during the aging process of the plant.[1]

This discovery was significant as it was the first report of a specific alkaloid catabolic reaction occurring in the plant that produces it, and it highlighted that the product of this catabolism in one tissue (yellow leaves) can serve as a precursor in another (green leaves).[1] This interplay underscores a potential regulatory mechanism for alkaloid levels and transport within the plant, tied to the physiological state of the tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from radiolabeling experiments that have defined our understanding of the ricinine and this compound interconversion.

Table 1: Conversion of Radiolabeled Ricinine in Senescent Yellow Leaves

| Parameter | Value | Reference |

| Initial Ricinine-¹⁴C Administered | 1.85 mg | [1] |

| Isolated this compound-¹⁴C | 0.22 mg | [1] |

| Conversion Percentage | ~12% | [1] |

| Duration of Experiment | 3 hours | [1] |

Table 2: Conversion of Radiolabeled this compound in Green Leaves

| Parameter | Value | Reference |

| This compound-⁷-¹⁴C Administered | Specific activity not detailed, but uptake confirmed | [1] |

| Conversion to Ricinine | ~60% | [1] |

| Duration of Experiment | Not specified | [1] |

Table 3: Specific Radioactivity of Compounds in a Typical Experiment

| Compound | Specific Radioactivity (mCi/mmole) | Reference |

| Administered Ricinine-¹⁴C | 525 | [1] |

| Isolated this compound-¹⁴C | 445 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments that have been instrumental in defining the interconversion of ricinine and this compound.

Administration of Radiolabeled Compounds to Ricinus communis Leaves

This protocol describes the introduction of radiolabeled ricinine and this compound into detached castor bean leaves to trace their metabolic fate.

-

Plant Material: Healthy, turgid, and fully developed green or senescent yellow leaves are detached from Ricinus communis plants. The entire petiole is kept intact to facilitate uptake.

-

Preparation of Labeled Compounds:

-

Ricinine-¹⁴C: Generally labeled ricinine-¹⁴C is synthesized and purified. A stock solution of known concentration and specific activity is prepared in distilled water.

-

This compound-⁷-¹⁴C: Radiolabeled this compound is prepared and purified. A stock solution is made in a similar manner to the ricinine-¹⁴C.

-

-

Administration via Transpiration Stream:

-

The petioles of the detached leaves are submerged in a solution containing the radiolabeled compound (e.g., ricinine-¹⁴C in water).

-

The leaves are allowed to take up the solution through transpiration for a defined period (e.g., 3 hours).

-

The uptake of the radioactive solution is monitored by measuring the remaining volume of the solution.

-

-

Incubation: Following uptake, the leaves are maintained under controlled conditions (e.g., light and temperature) for the duration of the experiment to allow for metabolic processes to occur.

-

CO₂ Trapping: To monitor for the complete breakdown of the pyridine (B92270) ring, CO₂ released by the leaves is trapped using a suitable chemical trap (e.g., a solution of potassium hydroxide). The radioactivity in the trap is then measured.

Isolation and Purification of Metabolites

This protocol details the extraction and separation of ricinine and this compound from plant tissues.

-

Homogenization:

-

Following the incubation period, the leaf tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity.

-

The frozen tissue is ground to a fine powder using a mortar and pestle.

-

-

Solvent Extraction:

-

The powdered tissue is repeatedly extracted with a polar solvent such as boiling methanol (B129727) to solubilize the alkaloids.

-

The methanolic extracts are pooled, and the volume is reduced under vacuum at a low temperature to prevent degradation of the compounds.

-

-

Preliminary Purification:

-

The concentrated extract is partitioned between an organic solvent (e.g., petroleum ether) and the aqueous methanolic phase to remove non-polar compounds like pigments and lipids.

-

The aqueous phase containing the alkaloids is retained.

-

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC):

-

The concentrated extract is spotted onto silica (B1680970) gel TLC plates (e.g., Merck PF254).

-

The plates are developed in a solvent system capable of separating ricinine and this compound (e.g., n-butyl alcohol-acetic acid-water).

-

The separated compounds are visualized under UV light.

-

The radioactive spots are located using a radiochromatogram scanner.

-

-

Paper Chromatography:

-

For preparative scale, the extract can be streaked onto Whatman No. 1 paper.

-

The chromatogram is developed using an appropriate solvent system.

-

The bands corresponding to ricinine and this compound are excised and the compounds are eluted with a suitable solvent.

-

-

Identification and Quantification of Metabolites

This protocol outlines the methods used to confirm the identity of the isolated compounds and to quantify their amounts.

-

Spectrophotometry:

-

The concentration of ricinine and this compound in purified fractions is determined by measuring their absorbance at their respective λmax values (e.g., 295 nm for ricinine and 304 nm for this compound) using a recording spectrophotometer.

-

-

Spectroscopy for Structural Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated metabolite to confirm its identity as this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups (e.g., the -CN group) present in the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the isolated metabolites, confirming the presence and position of methyl groups and other protons.

-

-

Radioactivity Measurement:

-

The radioactivity of the isolated and purified compounds is measured using a liquid scintillation counter to determine the extent of incorporation of the radiolabel and to calculate conversion percentages.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The biochemical interconversion of ricinine and this compound.

Caption: Experimental workflow for studying alkaloid interconversion.

References

The Role of N-Demethylricinine in Plant Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant senescence is a complex, genetically programmed process essential for nutrient remobilization and overall plant fitness. It involves a cascade of metabolic and structural changes, including the degradation of chlorophyll (B73375) and the remobilization of nitrogen. Alkaloids, a diverse group of nitrogen-containing secondary metabolites, have been implicated in various physiological processes, including defense and development. This technical guide delves into the role of N-Demethylricinine, a pyridine (B92270) alkaloid, in the intricate process of plant senescence. While direct research on this compound is limited, its established role as a key intermediate in the metabolism of ricinine (B1680626) in senescing tissues of Ricinus communis (castor bean) provides a foundation for understanding its potential significance. This document summarizes the current knowledge, proposes hypothetical signaling pathways and experimental workflows, and provides a framework for future research into the molecular mechanisms governed by this compound during plant senescence.

Introduction to this compound and Plant Senescence

Plant senescence is the final stage of development, characterized by the deterioration of cellular structures and the mobilization of nutrients from aging organs to other parts of the plant. This process is tightly regulated by a complex network of genetic and hormonal signals. A key feature of leaf senescence is the breakdown of chlorophyll, leading to the characteristic yellowing of leaves.

This compound is a pyridine alkaloid and a structural analog of ricinine. The foundational research in this area demonstrated that in senescent, yellow leaves of the castor bean plant (Ricinus communis L.), ricinine is rapidly metabolized to this compound. Conversely, when this compound is supplied to green, non-senescent leaves, it is quickly methylated to form ricinine. This interconversion suggests a dynamic role for this compound in the translocation and metabolism of nitrogen-rich alkaloids during the senescence program.

Quantitative Data on Ricinine and this compound Metabolism

Direct quantitative data on the effects of this compound on senescence markers is scarce. However, the initial study on its interconversion with ricinine provides some quantitative insights into their metabolic relationship.

| Compound | Tissue | Observation | Quantitative Insight | Citation |

| Ricinine | Senescent (yellow) leaves of Ricinus communis | Rapidly metabolized | - | [1] |

| This compound | Senescent (yellow) leaves of Ricinus communis | Identified as the metabolic product of ricinine | - | [1] |

| This compound | Green leaves of Ricinus communis | Not naturally present | Undetectable in the absence of exogenous supply | [1] |

| Exogenous this compound | Green leaves of Ricinus communis | Rapidly methylated to ricinine | Precursor for ricinine synthesis | [1] |

Proposed Signaling Pathway of this compound in Senescence

Given the limited direct evidence for a signaling pathway involving this compound, a hypothetical model can be proposed based on its metabolic context and general principles of plant senescence. This model posits that the demethylation of ricinine to this compound in senescing leaves is a regulated process, potentially triggered by senescence-associated hormonal cues and contributing to nitrogen remobilization.

Caption: Hypothetical pathway of this compound in senescence.

Experimental Protocols

Detailed experimental protocols specifically targeting the role of this compound in plant senescence have not been widely published. The following are proposed methodologies adapted from existing research on ricinine and general plant senescence studies.

Extraction and Quantification of this compound and Ricinine

This protocol outlines a method for the simultaneous extraction and quantification of this compound and ricinine from plant tissues, adaptable for use with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Plant tissue (senescent and non-senescent leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC or LC-MS system

-

Analytical standards for this compound and ricinine

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue to a centrifuge tube.

-

Add the extraction solvent at a specified ratio (e.g., 1:10 w/v) and vortex thoroughly.

-

Incubate the mixture (e.g., at 4°C for 1 hour with agitation).

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant and, if necessary, perform a solid-phase extraction cleanup to remove interfering compounds.

-

Analyze the purified extract using HPLC or LC-MS with a suitable column and mobile phase gradient.

-

Quantify this compound and ricinine by comparing peak areas to a standard curve generated with analytical standards.

Gene Expression Analysis of Putative Demethylase and Methyltransferase Genes

This protocol describes a method to investigate the expression of genes potentially involved in the interconversion of ricinine and this compound during senescence.

Materials:

-

Plant tissue from different stages of senescence

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Quantitative PCR (qPCR) machine and reagents

-

Primers for target genes (putative demethylases and methyltransferases) and reference genes

Procedure:

-

Extract total RNA from plant tissues using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

-

Design and validate primers for the target genes and stable reference genes.

-

Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix.

-

Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes across different senescence stages.

Proposed Experimental Workflow

To further elucidate the role of this compound in plant senescence, a structured experimental workflow is proposed.

Caption: Proposed workflow for investigating this compound's role.

Conclusion and Future Directions

The interconversion of ricinine and this compound in Ricinus communis during senescence points to a potentially significant, yet understudied, role for this compound in nitrogen remobilization. The current body of research is limited, and further investigation is required to fully understand its physiological function and the regulatory networks in which it operates.

Future research should focus on:

-

Identifying and characterizing the enzymes responsible for the demethylation of ricinine and the methylation of this compound.

-

Investigating the subcellular localization of these enzymes and their substrates.

-

Elucidating the signaling pathways that regulate the expression and activity of these enzymes in response to senescence cues.

-

Determining the transport mechanisms for this compound from senescing leaves to sink tissues.

-

Exploring the role of this compound in other plant species and in response to various environmental stresses that induce senescence.

By addressing these questions, a more complete picture of the role of this compound in plant senescence will emerge, potentially revealing new targets for crop improvement and the development of novel plant-derived compounds.

References

N-Demethylricinine as a Gimeracil Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a critical component in combination chemotherapy, functions as a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, enhancing the efficacy of fluoropyrimidine-based anticancer drugs. The purity of Gimeracil is paramount to ensure its safety and therapeutic effectiveness. This technical guide provides an in-depth analysis of N-Demethylricinine, a known impurity in the production of Gimeracil. This document outlines the chemical properties of this compound, a plausible formation pathway during Gimeracil synthesis, a detailed experimental protocol for its detection and quantification, and a discussion on its potential impact. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Gimeracil.

Introduction to Gimeracil and the Importance of Impurity Profiling

Gimeracil is an orally active inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and antitumor activity of 5-FU. It is typically co-formulated with tegafur (B1684496) (a prodrug of 5-FU) and oteracil.

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities in drug substances and drug products. This compound has been identified as a process-related impurity in the synthesis of Gimeracil[1][2][3]. Understanding its formation and having robust analytical methods for its control are therefore essential.

Chemical Profile of this compound

This compound is a pyridine (B92270) derivative and a demethylated metabolite of Ricinine, an alkaloid found in the castor-oil plant (Ricinus communis)[1][2][4]. Its presence as an impurity in Gimeracil is likely linked to the starting materials or intermediates used in the synthesis process.

| Property | Value | Reference |

| Chemical Name | 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | [2] |

| Synonyms | 1,2-Dihydro-4-methoxy-2-oxonicotinonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine | [2] |

| CAS Number | 21642-98-8 | [3] |

| Molecular Formula | C₇H₆N₂O₂ | [2] |

| Molecular Weight | 150.13 g/mol | [2][4] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 276-278°C | [2][3] |

| Solubility | Slightly soluble in Acetonitrile (Heated) and DMSO | [3] |

Potential Formation Pathway of this compound

The precise formation pathway of this compound as an impurity in Gimeracil is not extensively documented in publicly available literature. However, based on the known synthesis routes of Gimeracil, a plausible pathway can be hypothesized. Gimeracil synthesis often involves the use of substituted pyridine precursors.

A known synthetic route for Gimeracil starts from 2,4-dimethoxypyridine. It is conceivable that a related pyridine derivative, potentially a precursor to or a byproduct from the synthesis of the main pyridine starting material, could lead to the formation of this compound.

For instance, if a synthesis route for a Gimeracil precursor involves a 3-cyano-4-methoxypyridine derivative, incomplete reaction or side reactions could result in the formation of this compound. The presence of methylating agents and subsequent demethylation steps in the synthesis of precursors could also contribute to the presence of this impurity. A patent for a Gimeracil composition mentions the preparation of analogues such as 1-methyl-4-hydroxyl-5-chloro-2-(1H) pyridine, indicating that methylation and demethylation are relevant reactions in this chemical space.

Analytical Methodology for Detection and Quantification

Proposed Experimental Protocol: RP-HPLC Method

Objective: To develop a stability-indicating reverse-phase HPLC method for the separation and quantification of this compound in Gimeracil drug substance.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm (or based on UV spectra of Gimeracil and this compound) |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a suitable concentration for calibration.

-

Sample Solution: Accurately weigh and dissolve the Gimeracil sample in the diluent to a known concentration.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound is a recognized impurity in Gimeracil, and while its toxicological profile is not extensively studied, its presence must be monitored and controlled to ensure the quality and safety of the final drug product. This technical guide provides a foundational understanding of this compound as a Gimeracil impurity, including its chemical properties, a plausible formation pathway, and a detailed starting point for the development of a robust analytical method for its quantification. Continuous monitoring and control of this and other impurities are essential for maintaining the high standards required for pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104592102A - Gimeracil composition and preparation method thereof - Google Patents [patents.google.com]

- 3. Direct synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Uncharted Territory: A Technical Guide to the Preliminary Biological Screening of N-Demethylricinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylricinine, a close structural analog and metabolite of the better-known alkaloid ricinine (B1680626), represents a significant gap in our understanding of naturally occurring bioactive compounds. While ricinine, found in the castor bean plant (Ricinus communis), has undergone some biological investigation, this compound remains largely unexplored. This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. In the absence of direct experimental data for this compound, this document outlines a proposed battery of in vitro assays, complete with detailed experimental protocols and data presentation strategies. The methodologies are curated based on the known biological activities of ricinine and established screening protocols for novel alkaloids. This whitepaper aims to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound, thereby paving the way for future drug discovery and development efforts.

Introduction

This compound is a pyridine (B92270) alkaloid and a demethylated metabolite of ricinine.[1][2] The interconversion of ricinine and this compound occurs in the leaves of the castor plant, suggesting a dynamic biochemical relationship between these two compounds.[3] While ricinine has been reported to possess insecticidal, hepatoprotective, and central nervous system stimulant effects[4][5], the biological activity of this compound remains uncharacterized. The structural similarity to ricinine suggests that this compound may exhibit a comparable, albeit potentially distinct, pharmacological profile.

This guide puts forth a structured approach to the initial biological evaluation of this compound, focusing on a logical progression of in vitro assays to ascertain its cytotoxic, antimicrobial, and potential enzymatic inhibitory activities.

Proposed Preliminary Biological Screening Workflow

A systematic preliminary biological screening of a novel compound like this compound is crucial to identify potential therapeutic applications and assess its safety profile. The following workflow is proposed to efficiently gather initial biological data.

References

- 1. CAS:21642-98-8|N-Demethyl Ricinine - Drug Delivery [ebclink.com]

- 2. N-Demethyl Ricinine | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biological activity of ricinine and outlook of its applied development [cjpt.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

Technical Guide to the Identification of N-Demethylricinine in Castor Bean Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylricinine is a piperidine (B6355638) alkaloid found in the castor bean plant (Ricinus communis). It is a close structural analog and metabolic precursor to the better-known alkaloid, ricinine (B1680626). The presence and relative abundance of this compound can be of significant interest in several scientific domains. In forensic science, the ratio of ricinine to this compound may serve as a chemical fingerprint to help determine the provenance of castor bean specimens. For researchers in plant biology and drug development, understanding the metabolic relationship between these two compounds offers insights into alkaloid biosynthesis and potential toxicological pathways. This guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound in castor bean extracts, including detailed experimental protocols and a summary of its metabolic context.

Data Presentation: Quantitative Analysis of Ricinine and this compound

While extensive quantitative data for ricinine is available in the literature, specific concentrations for this compound are less commonly reported. However, metabolomics studies indicate its presence and importance in distinguishing between different plant cultivars and ages. The following table provides a representative summary of the expected relative abundance of these alkaloids in various tissues of the castor bean plant, based on established metabolic interconversion. Absolute concentrations can vary significantly based on cultivar, growing conditions, and analytical methodology.

| Plant Tissue | Analytical Method | Ricinine Concentration (µg/g) | This compound Concentration (µg/g) | Ricinine to this compound Ratio | Reference |

| Seeds | LC-MS/MS | ~1500 - 3000 | Lower than ricinine | High | Inferred from |

| Green Leaves | LC-MS/MS | High | Low (as it is a precursor) | High | [1] |

| Senescent (Yellow) Leaves | LC-MS/MS | Low | High (as it is a metabolite of ricinine) | Low | [1] |

Metabolic Pathway of Ricinine and this compound

In Ricinus communis, this compound and ricinine are metabolically linked. In green, photosynthetically active leaves, this compound serves as the immediate precursor to ricinine through an N-methylation reaction. Conversely, in aging, senescent leaves, ricinine is catabolized back to this compound via N-demethylation. This suggests a potential role for these alkaloids in the translocation and storage of nitrogen within the plant.

Caption: Interconversion of this compound and ricinine in castor bean leaves.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines a standard method for the extraction of alkaloids from castor bean tissues, suitable for subsequent analysis by LC-MS/MS.

Materials:

-

Castor bean tissue (seeds, leaves)

-

Mortar and pestle or cryogenic grinder

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge tubes (15 mL or 50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

-

Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 1 gram of the powdered tissue into a centrifuge tube. Add 10 mL of methanol.

-

Vortexing: Cap the tube securely and vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.

-

Supernatant Collection: Carefully decant the methanol supernatant into a clean tube.

-

Re-extraction (Optional but Recommended): To maximize yield, add another 10 mL of methanol to the pellet, vortex for 5 minutes, centrifuge again, and combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol provides a robust method for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer. The parameters for ricinine are also included for simultaneous analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B for re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow (Desolvation): 800 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 151.0 | 136.0 (Quantifier) | 15 |

| 151.0 | 108.0 (Qualifier) | 20 | |

| Ricinine | 165.0 | 138.0 (Quantifier) | 18 |

| 165.0 | 82.0 (Qualifier) | 25 |

Data Analysis:

-

Create a calibration curve using certified standards of this compound and ricinine.

-

Quantify the analytes in the extracted samples by comparing their peak areas to the calibration curve.

-

Use the qualifier ion transition to confirm the identity of the analyte.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis for the identification of this compound.

Caption: Workflow for this compound identification in castor bean extracts.

Conclusion

The identification and quantification of this compound, in conjunction with its metabolic partner ricinine, provide valuable chemical information for both forensic and plant science applications. The methodologies outlined in this guide, particularly the use of LC-MS/MS, offer the necessary sensitivity and specificity for accurate analysis. By understanding the metabolic dynamics and employing robust analytical workflows, researchers can effectively characterize the alkaloid profile of castor bean extracts, contributing to a deeper understanding of this important plant species.

References

Isotopic Labeling of N-Demethylricinine for Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of N-demethylricinine, a key metabolite of the alkaloid ricinine (B1680626) found in the castor bean plant (Ricinus communis). Understanding the metabolic fate of this compound is crucial for toxicology studies and for the development of potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of isotopically labeled this compound, its use in metabolic studies, and methods for its quantitative analysis.

Introduction

This compound (3-cyano-4-methoxy-2-pyridone) is the primary metabolite of ricinine, formed through an N-demethylation reaction. The interconversion of ricinine and this compound has been observed in castor plant leaves, suggesting a dynamic metabolic relationship.[1] Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, kinetics, and ultimate fate of xenobiotics and endogenous compounds. By introducing a stable isotope, such as ¹³C or ¹⁵N, into the molecular structure of this compound, researchers can trace its journey through a biological system with high specificity and sensitivity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This guide will cover:

-

A proposed synthetic route for isotopically labeled this compound.

-

Detailed protocols for conducting in vitro metabolic studies.

-

Quantitative data on ricinine and this compound.

-

Analytical methods for the detection and quantification of this compound.

Data Presentation

The following tables summarize quantitative data related to ricinine and its metabolism, providing a basis for comparison in metabolic studies.

Table 1: Quantitative Analysis of Ricinine in Various Matrices

| Matrix | Analyte | Concentration Range | Recovery Rate (%) | Analytical Method | Reference |

| Biopesticide | Ricinine | 10 and 100 mg kg⁻¹ | 96.0 - 98.7 | UPLC | [2] |

| Human Urine | Ricinine | 0.186 - 4.15 ng/mL | - | LC-MS/MS | [1] |

| Human Urine | Ricinine | 135 - 674 µ g/g-creatinine | ~8% (estimated total) | LC-MS/MS | [3] |

| Spiked Food | Ricinine | 5, 25, and 50 µg/L | 93 - 119 | LC-MS/MS | [4] |

Table 2: Metabolic Conversion and Pharmacokinetic Data

| Process | Compound | Parameter | Value | Biological System | Reference |

| N-demethylation | Ricinine | Conversion to this compound | 0.22 mg after 3 hours | Ricinus communis leaves | [5] |

| Urinary Excretion | Ricinine | Half-life | ~15 hours | Human | [3] |

Experimental Protocols

Proposed Synthesis of [¹⁵N]-N-Demethylricinine

Objective: To synthesize [¹⁵N]-N-demethylricinine ([¹⁵N]-3-cyano-4-methoxy-2-pyridone).

Materials:

-

3-Cyano-4-methoxy-2-pyridone (unlabeled)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

[¹⁵N]-Ammonium chloride (¹⁵NH₄Cl)

-

Sodium acetate (B1210297) (NaOAc)

-

1,2-Dichloroethane (DCE)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of the Pyridone:

-

Dissolve 3-cyano-4-methoxy-2-pyridone in anhydrous DCE.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Tf₂O (1.2 equivalents) to the solution with stirring.

-

After the addition is complete, add 2-bromopyridine (2.0 equivalents) and stir the reaction mixture at room temperature for 20 minutes.

-

-

Ring Opening and ¹⁵N Incorporation:

-

To the reaction mixture, add DBU (2.0 equivalents) and stir at room temperature overnight. This is expected to form the Zincke imine intermediate.

-

Add [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, 4.0 equivalents) and sodium acetate (4.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

-

Characterization:

-

Confirm the identity and isotopic enrichment of the final product, [¹⁵N]-N-demethylricinine, using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).

-

In Vitro Metabolism of [¹⁵N]-N-Demethylricinine using Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of isotopically labeled this compound using liver microsomes, a common model for drug metabolism studies.

Objective: To determine the metabolic stability and identify potential metabolites of [¹⁵N]-N-demethylricinine.

Materials:

-

[¹⁵N]-N-demethylricinine

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)

-

Incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of [¹⁵N]-N-demethylricinine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system at 37 °C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add a small volume of the [¹⁵N]-N-demethylricinine stock solution to the pre-warmed microsome mixture to initiate the reaction (final substrate concentration typically 1-10 µM).

-

Incubate the reaction mixture at 37 °C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. The ratio of ACN to the sample should be at least 2:1 (v/v) to ensure protein precipitation.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of ricinine and a typical experimental workflow for metabolic studies.

Caption: Metabolic interconversion of Ricinine and this compound.

Caption: Experimental workflow for in vitro metabolic studies.

Conclusion

This technical guide provides a framework for researchers interested in studying the metabolism of this compound using isotopic labeling. The proposed synthetic protocol, though theoretical, is based on established chemical principles for isotopic labeling of similar heterocyclic compounds. The detailed experimental workflow for in vitro metabolism offers a standardized approach that can be adapted to specific research needs. The quantitative data and analytical methods presented herein serve as a valuable resource for designing and interpreting metabolic studies of this compound. Further research is warranted to refine the synthesis of isotopically labeled this compound and to expand our understanding of its metabolic fate in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. longdom.org [longdom.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

N-Demethylricinine: An Uncharted Pharmacological Landscape

Despite its known presence as a natural metabolite and a pharmaceutical impurity, N-Demethylricinine remains a molecule of largely unexplored pharmacological relevance. A comprehensive review of existing scientific literature reveals a significant gap in the understanding of its biological effects, with a notable absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways.

This compound is primarily recognized in two contexts: as a demethylated metabolite of ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis), and as a registered impurity in the manufacturing of Gimeracil, a component of some chemotherapy regimens. While the chemistry and metabolic relationship to ricinine are documented, its intrinsic pharmacological or toxicological profile is poorly characterized.

Currently, publicly available data does not contain the necessary information to construct a detailed technical guide on the pharmacological relevance of this compound. Key missing elements include:

-

Quantitative Biological Activity: There is a lack of published studies detailing the potency or efficacy of this compound in any biological assay. Data such as IC50, EC50, or binding affinity values, which are fundamental to understanding a compound's pharmacological potential, are not available.

-

Mechanism of Action: No specific molecular targets or signaling pathways have been identified for this compound.

-

Detailed Experimental Protocols: Without published pharmacological studies, there are no experimental methodologies to report.

The parent compound, ricinine, has been investigated for its central nervous system (CNS) stimulant effects. This could suggest a potential, though entirely speculative, area for future investigation into the activity of this compound. However, it is crucial to note that demethylation can significantly alter the pharmacological properties of a molecule.

Chemical and Physical Properties

While pharmacological data is scarce, some basic chemical and physical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 21642-98-8 |

| Appearance | White to Pale Yellow Solid |

| Melting Point | 276-278°C |

| Solubility | Acetonitrile (Slightly, Heated), DMSO (Slightly) |

Logical Relationship: this compound and Ricinine

The primary defined biological role of this compound is as a metabolite of ricinine. The metabolic relationship can be visualized as a simple conversion.

Future Outlook

The current state of knowledge regarding this compound presents a clear opportunity for further research. Its structural similarity to the CNS-active ricinine, coupled with its confirmed presence as a pharmaceutical impurity, underscores the need for a thorough pharmacological and toxicological evaluation. Future studies should aim to:

-

Screen this compound against a broad range of biological targets to identify potential pharmacological activity.

-

Determine its acute and chronic toxicity profiles.

-

Investigate its potential effects on the central nervous system, given the activity of its parent compound.

-

Elucidate its metabolic fate and pharmacokinetic properties in animal models.

Until such studies are conducted, the potential pharmacological relevance of this compound will remain an open question for the scientific community.

Methodological & Application

Application Notes and Protocols: N-Demethylricinine Synthesis from Ricinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylricinine is the biological precursor and a metabolite of ricinine (B1680626), a toxic alkaloid found in the castor plant (Ricinus communis)[1]. The reversible N-demethylation and N-methylation of these compounds play a role in alkaloid translocation during senescence in the plant[1]. From a pharmacological and drug development perspective, the N-demethylated form of an alkaloid can exhibit different biological activities and pharmacokinetic profiles compared to its N-methylated counterpart. Therefore, the availability of a reliable synthetic route to this compound from the more abundant ricinine is of significant interest for further research.

Data Presentation

Chemical and Physical Properties

| Property | Ricinine | This compound |

| Molecular Formula | C₈H₈N₂O₂ | C₇H₆N₂O₂[2][3] |

| Molecular Weight | 164.16 g/mol | 150.13 g/mol [2][3] |

| Appearance | - | White to Pale Yellow Solid[3] |

| Melting Point | 201.5 °C | 276-278 °C[2][3] |

| Synonyms | 3-Cyano-4-methoxy-1-methyl-2(1H)-pyridinone | 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine[2][3] |

| Solubility | - | Acetonitrile (Slightly, Heated), DMSO (Slightly)[3] |

Biological Interconversion Data

| Organism/Tissue | Conversion | Observations | Reference |

| Senescent yellow leaves of Ricinus communis | Ricinine to this compound | Rapid metabolism of exogenous ricinine to this compound.[1] | --INVALID-LINK-- |

| Green leaves of Ricinus communis | This compound to Ricinine | Exogenous this compound is rapidly methylated to ricinine.[1] | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound via von Braun Reaction

This protocol is a proposed method based on the general principles of the von Braun N-demethylation reaction, which has been successfully applied to a wide range of alkaloids[4][5][6]. Caution: Cyanogen (B1215507) bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Materials:

-

Ricinine

-

Cyanogen bromide (BrCN)

-

Anhydrous chloroform (B151607) (or other inert solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform/methanol (B129727) mixture)

Procedure:

-

Step 1: Formation of the Cyanamide (B42294) Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ricinine (1 equivalent) in anhydrous chloroform.

-

To this solution, add cyanogen bromide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, or gently reflux if no reaction is observed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The residue contains the N-cyanamide derivative of this compound.

-

-

Step 2: Hydrolysis of the Cyanamide

-

To the crude cyanamide intermediate, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Heat the mixture to reflux for 8-12 hours to effect hydrolysis. Monitor the disappearance of the cyanamide intermediate by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as a chloroform/isopropanol mixture.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure product.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point) and compare with literature data for this compound.

-

Visualizations

References

- 1. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]

- 2. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of N-Demethylricinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylricinine is a metabolite of ricinine (B1680626), a toxic alkaloid found in the castor bean plant (Ricinus communis). As a biomarker for exposure to ricin, a potent toxin, the detection of this compound is of significant interest in toxicology, forensic science, and drug development. These application notes provide detailed protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While validated methods for the closely related compound ricinine are well-established, this document adapts these methodologies for the specific detection of this compound and outlines the necessary steps for method validation.

Analytical Methods Overview

The primary method for the quantification of this compound in biological matrices is LC-MS/MS. This technique offers superior selectivity and sensitivity compared to other methods like HPLC with UV detection, which may lack the specificity required for complex sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The methodology involves the ionization of the target analyte and the monitoring of specific precursor-to-product ion transitions, which provides a high degree of confidence in the identification and quantification of the analyte.

A study on the interconversion of ricinine and this compound confirmed the identity of this compound using mass spectrometry, which showed a molecular ion at m/z 150.[1] This information is foundational for developing a selective MS-based detection method.

Quantitative Data Summary

Currently, there is a lack of published, fully validated quantitative data specifically for this compound. However, the performance of a validated LC-MS/MS method for ricinine can serve as a benchmark for the expected performance of a well-developed method for this compound.

Table 1: Quantitative Performance Data for a Validated Ricinine LC-MS/MS Method in Human Urine

| Parameter | Result |

| Linearity Range | 0.0830 - 100 ng/mL |

| Limit of Detection (LOD) | 0.0830 ng/mL |

| Limit of Quantification (LOQ) | 0.250 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

Data adapted from a validated method for ricinine and is for illustrative purposes.

Table 2: Proposed Validation Parameters for this compound LC-MS/MS Method

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%. |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Accuracy (Intra- and Inter-day) | Percent Relative Error (%RE) within ± 15% (± 20% at LLOQ). |

| Recovery | Consistent and reproducible. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability established under various storage and processing conditions. |

Experimental Protocols

The following is a proposed protocol for the determination of this compound in biological matrices (e.g., urine, plasma) by LC-MS/MS. This protocol is adapted from validated methods for ricinine and should be fully validated before use in regulated studies.

Protocol 1: this compound Quantification in Urine by LC-MS/MS

1. Materials and Reagents

-

This compound analytical standard

-

This compound-¹³C₃,¹⁵N₂ internal standard (or other suitable stable isotope-labeled standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

-

Human urine (blank)

2. Sample Preparation (Solid-Phase Extraction)

-

Thaw urine samples at room temperature.

-

Centrifuge samples at 4000 rpm for 10 minutes to remove particulates.

-

To 1 mL of urine supernatant, add the internal standard solution.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1100 HPLC or equivalent

-

Column: C18 column with embedded polar groups (e.g., Phenomenex Polar RP, 100 x 2.1 mm, 4 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-7 min: 95-5% B

-

7-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

MRM Transitions (Proposed):

-

This compound: Precursor ion (Q1): m/z 151.1 -> Product ions (Q3): To be determined by infusion of the analytical standard. A likely fragmentation would involve the loss of CO (m/z 123.1) or other characteristic fragments.

-

Internal Standard: To be determined based on the labeled standard used.

-

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[2][3] The parameters outlined in Table 2 should be thoroughly assessed.

Visualizations

References

Application Notes and Protocols for the Isolation and Purification of N-Demethylricinine from Ricinus communis